6-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Description
IUPAC Name: 6-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-4-methylsulfanyl-2-oxopyridine-3-carbonitrile
Molecular Formula: C₂₀H₁₃Cl₃N₂OS
Molecular Weight: 435.75 g/mol
Key Features:
- A pyridinecarbonitrile derivative with a 4-chlorophenyl group at position 6, a 2,6-dichlorobenzyl substituent at position 1, and a methylsulfanyl group at position 2.
- Registered under multiple identifiers, including ZINC03105322 and AKOS005090635, indicating its relevance in drug discovery and chemical libraries .
Properties
IUPAC Name |
6-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-4-methylsulfanyl-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2OS/c1-27-19-9-18(12-5-7-13(21)8-6-12)25(20(26)14(19)10-24)11-15-16(22)3-2-4-17(15)23/h2-9H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPSWXYVLYTUKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=O)N(C(=C1)C2=CC=C(C=C2)Cl)CC3=C(C=CC=C3Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations at Position 1 (N1-Benzyl Group)
The 2,6-dichlorobenzyl group at position 1 distinguishes the target compound from analogs. Key comparisons include:
Key Findings :
Substituent Variations at Position 4 (Methylsulfanyl Group)
The methylsulfanyl (SMe) group at position 4 is critical for electronic and steric effects:
Key Findings :
Heterocyclic Modifications in the Core Structure
Several analogs replace the pyridine ring with fused heterocycles:
Key Findings :
- The thiazolo-pyrimidinone analog has a lower molecular weight (~291 g/mol) and a fused heterocycle, which may improve metabolic stability .
Commercial Availability and Supplier Diversity
The target compound is supplied by Advanced Technology & Industrial Co., Ltd. In contrast:
- 6-(4-Chlorophenyl)-2,3-Dihydro-2,2-Dimethyl-7-Phenyl-1H-Pyrrolizine has 12 suppliers, suggesting broader industrial interest .
- Analogs with simpler substituents (e.g., benzyl or methoxy groups) are more widely available, reflecting lower synthesis complexity .
Research Implications and Limitations
- Structural Activity Relationships (SAR): The 2,6-dichlorobenzyl and methylsulfanyl groups in the target compound likely enhance lipophilicity and target affinity compared to simpler analogs.
- Gaps in Data : The evidence lacks comparative studies on solubility, stability, or biological activity. Further experimental validation is required to quantify substituent effects.
References The structural and commercial data referenced in this article are derived from supplier catalogs and chemical databases .
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